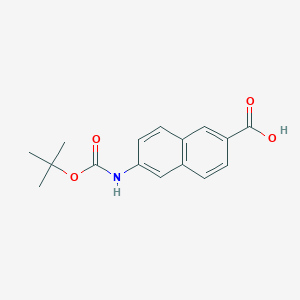

6-(Tert-butoxycarbonylamino)-2-naphthoic acid

説明

Significance of Naphthalene (B1677914) Derivatives as Core Scaffolds in Chemical Research

The naphthalene ring system, a bicyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings, is a privileged scaffold in medicinal chemistry and materials science. nih.govekb.eg Its planar structure and electron-rich nature make it an ideal foundation for developing a wide array of biologically active compounds. nih.govijpsjournal.com The versatility of the naphthalene core allows for structural modifications that can fine-tune the pharmacological properties of a molecule. nih.govekb.eg

This has led to the development of numerous FDA-approved drugs containing the naphthalene moiety, which are used to treat a wide range of conditions. nih.govekb.egekb.eg These include antimicrobials, antivirals, anticancer agents, anti-inflammatories, and drugs targeting the central nervous system. nih.govekb.eg Marketed therapeutics such as Naproxen, Propranolol, Duloxetine, and Terbinafine all feature this core structure. nih.govekb.egekb.eg The proven success of these molecules underscores the importance of the naphthalene scaffold as a fundamental building block in the ongoing quest for novel and more effective therapeutic agents. nih.gov

Role of Amino-Protected Carboxylic Acids as Versatile Synthetic Precursors

In multi-step organic synthesis, particularly in peptide synthesis, the precise control of chemical reactions is essential. Amino acids and other bifunctional molecules possess both a nucleophilic amino group and an electrophilic carboxylic acid group. To prevent unwanted side reactions, such as self-polymerization, one or both of these groups must be temporarily masked with a "protecting group." total-synthesis.com

The Tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines. jk-sci.com It is typically introduced by reacting the amine with Di-tert-butyl dicarbonate (B1257347) (Boc anhydride). jk-sci.comwikipedia.org The resulting carbamate (B1207046) is stable under many reaction conditions, including basic hydrolysis and exposure to various nucleophiles, yet it can be easily removed under mild acidic conditions, often using trifluoroacetic acid (TFA). total-synthesis.comjk-sci.comwikipedia.org This acid-lability makes the Boc group "orthogonal" to other protecting groups like Fmoc (which is base-labile) and Cbz (which is removed by hydrogenation), allowing for selective deprotection at different stages of a synthesis. total-synthesis.com By protecting the amino group, the carboxylic acid end of the molecule is free to react in a controlled manner, making these protected compounds highly versatile and indispensable precursors for building larger, more complex structures.

Overview of 6-(Tert-butoxycarbonylamino)-2-naphthoic acid as a Key Synthon in Current Research Trends

This compound is a molecule that perfectly embodies the principles discussed above. It integrates the biologically significant naphthalene scaffold with the synthetic utility of an amino-protected carboxylic acid. This compound serves as a key synthon—a molecular fragment used as a building block in synthesis—for the creation of novel and complex organic molecules.

The structure features:

A naphthalene core , providing a rigid and well-established framework for biological interactions.

A carboxylic acid group at the 2-position, which serves as a handle for forming amide bonds or other linkages.

A Boc-protected amino group at the 6-position, which can be deprotected at a later synthetic stage to reveal a reactive amine for further functionalization.

This trifecta of features makes it a highly valuable intermediate. Researchers can utilize the carboxylic acid to couple the molecule to other fragments and then, after deprotection, use the newly exposed amine to introduce another substituent or build out a different part of the target molecule. Its precursor, 6-amino-2-naphthoic acid, is a known starting material for creating a variety of substituted naphthoic acid derivatives, including ligands for the retinoic acid receptor. researchgate.netnih.gov The Boc-protected version allows for more controlled and specific synthetic strategies in the development of new pharmaceutical candidates and other advanced materials.

Physicochemical Data of Naphthoic Acid Derivatives

The following table summarizes key physicochemical properties of the parent scaffold, 2-naphthoic acid, and the key precursor, 6-amino-2-naphthoic acid.

| Property | 2-Naphthoic acid | 6-Amino-2-naphthoic acid |

| CAS Number | 93-09-4 sigmaaldrich.com | 116668-47-4 sigmaaldrich.com |

| Molecular Formula | C₁₁H₈O₂ nist.gov | C₁₁H₉NO₂ sigmaaldrich.com |

| Molecular Weight | 172.18 g/mol nist.gov | 187.19 g/mol sigmaaldrich.com |

| Melting Point | 185-187 °C sigmaaldrich.com | 206-209 °C sigmaaldrich.com |

| Appearance | Powder sigmaaldrich.com | Powder fishersci.com |

Table of Compounds

特性

IUPAC Name |

6-[(2-methylpropan-2-yl)oxycarbonylamino]naphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-16(2,3)21-15(20)17-13-7-6-10-8-12(14(18)19)5-4-11(10)9-13/h4-9H,1-3H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYAJMVNXZZMMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516465-99-9 | |

| Record name | 6-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Methodologies for the Chemical Synthesis of 6 Tert Butoxycarbonylamino 2 Naphthoic Acid

Multistep Synthetic Pathways: Detailed Mechanistic Considerations

The regioselective introduction of an amino group onto the naphthalene (B1677914) scaffold is a crucial step in synthesizing the key precursor, 6-amino-2-naphthoic acid. Various methodologies have been developed for this purpose.

Bucherer Reaction : This classic named reaction is a powerful tool for converting naphthols into the corresponding naphthylamines. researchgate.net In the context of this synthesis, 6-hydroxynaphthalene is heated with ammonia (B1221849) and an aqueous solution of a sulfite (B76179) or bisulfite. google.com The mechanism involves the addition of bisulfite to the keto-enol tautomer of the naphthol, followed by a nucleophilic attack by ammonia and subsequent elimination to yield the naphthylamine. The efficiency of the Bucherer reaction can be significantly enhanced through the use of microwave irradiation, which often leads to higher yields and shorter reaction times. researchgate.net

Nitration and Subsequent Reduction : A conventional approach to installing an amino group on an aromatic ring is through electrophilic nitration followed by reduction. However, the direct nitration of naphthalene or its simple 2-substituted derivatives typically yields a mixture of isomers, with substitution favoring the C1 and C8 (peri) positions. researchgate.net Achieving selective nitration at the C6 position is often challenging and may lead to low yields of the desired isomer. researchgate.net If the 6-nitro derivative can be obtained, its reduction to the amine is straightforward and can be accomplished with a variety of reagents, including catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or dissolving metals in acid (e.g., tin or iron in HCl).

Direct Catalytic Amination : Modern synthetic methods have explored the direct C-H amination of aromatic hydrocarbons. A notable development is the one-step catalytic amination of naphthalene to naphthylamine using vanadium-based catalysts and hydroxylamine (B1172632) under relatively mild conditions. researchgate.netrsc.org This approach offers a more atom-economical and greener alternative to the traditional multi-step nitration-reduction sequence. researchgate.net Mechanistic studies suggest that the reaction proceeds through the activation of naphthalene on the Brønsted acid sites of the catalyst and the formation of a highly reactive aminating species. rsc.org

The introduction of the carboxylic acid moiety at the C2 position of the naphthalene ring is another critical transformation that can be achieved through several synthetic routes.

Oxidation of Alkyl Naphthalenes : A common and reliable method is the oxidation of an alkyl group, such as a methyl group, situated at the C2 position. For instance, 2-bromo-6-methylnaphthalene (B123290) can be effectively oxidized to 6-bromo-2-naphthalenecarboxylic acid using molecular oxygen in the presence of a heavy metal catalyst system. google.com This strategy is particularly useful when the corresponding alkyl-substituted naphthalene is readily accessible.

Carboxylation via Organometallic Intermediates : This method involves the initial halogenation of the naphthalene ring, for example, at the 2-position to form 2-bromonaphthalene. This halide can then be transformed into a nucleophilic organometallic species, such as a Grignard reagent (by reaction with magnesium metal) or an organolithium reagent (by reaction with an alkyllithium). This intermediate is then reacted with carbon dioxide (CO₂), followed by an acidic workup, to furnish the desired 2-naphthoic acid.

Hydrolysis of Nitriles : The Sandmeyer reaction provides an alternative pathway starting from an amino-substituted naphthalene. 2-Naphthylamine can be converted to its corresponding diazonium salt, which is then treated with a copper(I) cyanide salt to introduce a nitrile (-CN) group at the C2 position. The resulting 2-cyanonaphthalene can be subsequently hydrolyzed under either acidic or basic conditions to yield the carboxylic acid.

Enzymatic Carboxylation : Research in microbiology has identified enzymes in anaerobic bacteria capable of the direct carboxylation of naphthalene to 2-naphthoic acid, using bicarbonate as the carboxylating agent. asm.orgnih.gov These studies, while not yet standard for preparative synthesis, provide insight into the challenging activation of the aromatic ring, which is the rate-limiting step of the reaction. nih.gov The proposed enzymatic mechanism involves a 1,3-dipolar cycloaddition between a cofactor and the naphthalene substrate to facilitate the carboxylation. asm.orgnih.gov

Achieving the specific 2,6-disubstitution pattern on the naphthalene core is a significant challenge that requires precise control over the regioselectivity of the reactions. In traditional electrophilic aromatic substitution reactions, unsubstituted naphthalene reacts preferentially at the C1 (α) position. researchgate.net Consequently, installing functional groups specifically at the C2 and C6 (β) positions necessitates carefully designed multi-step synthetic strategies.

The regiochemical outcome of introducing a second substituent is governed by the electronic nature of the group already present on the ring. nih.gov For instance, starting with a 2-substituted naphthalene, the position of the incoming electrophile will be directed to specific positions based on the activating or deactivating nature of the initial substituent.

To overcome the limitations of classical methods, modern organic synthesis has focused on developing regioselective C-H functionalization reactions. nih.gov These advanced techniques often utilize a directing group, which is covalently attached to the substrate and serves to position a transition metal catalyst at a specific C-H bond, enabling its selective functionalization. nih.govrsc.org While C-H functionalization has been successfully applied to many positions of the naphthalene ring, achieving selective functionalization at the C6 position remains a notable challenge. researchgate.net

The table below summarizes the general principles of regioselectivity in naphthalene functionalization.

| Reaction Type | Position of First Substituent | Typical Position(s) for Second Substitution | Notes | Reference |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | None | C1 (α-position) > C2 (β-position) | The α-position is kinetically favored. | researchgate.netnih.gov |

| Electrophilic Aromatic Substitution | Activating group at C2 (e.g., -OH, -NH₂) | C1, C3 | The C1 position is highly activated. | |

| Electrophilic Aromatic Substitution | Deactivating group at C2 (e.g., -COOH, -NO₂) | C5, C8 (peri positions) | The unsubstituted ring is more reactive. | |

| Directed C-H Functionalization | Directing group at C1 or C2 | C8, C3, or others depending on the directing group and catalyst | Provides high regioselectivity that can override the ring's inherent reactivity. | nih.govrsc.org |

| Cycloaddition Reactions | N/A | Pre-determined by the substitution of the dienophile and diene | Constructs the substituted ring system in a single step (e.g., Diels-Alder). | rsc.org |

Tert-butoxycarbonyl (Boc) Protection Chemistry in Synthesis: Reagents and Conditions

The synthesis of 6-(tert-butoxycarbonylamino)-2-naphthoic acid fundamentally involves the protection of the amino group of a precursor, typically 6-amino-2-naphthoic acid. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in basic and nucleophilic conditions, while being easily removable under acidic conditions. wikipedia.orgtcichemicals.comnih.gov

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride. organic-chemistry.org The reaction is typically carried out in the presence of a base. The choice of base and solvent can be adapted to the specific properties of the substrate. For the N-tert-butoxycarbonylation of various amines, a range of conditions have been proven effective. semanticscholar.org

Commonly employed bases include sodium hydroxide (B78521), 4-dimethylaminopyridine (B28879) (DMAP), and triethylamine (B128534) (Et₃N). wikipedia.orgnih.gov The reaction can be performed in various solvents such as acetonitrile (B52724), dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or in aqueous mixtures. wikipedia.orgnih.gov For instance, the protection of amines can be achieved in an acetonitrile solution using DMAP as the base. wikipedia.org Alternatively, aqueous conditions using a base like sodium hydroxide are also effective. wikipedia.org Some methods even describe catalyst-free N-tert-butoxycarbonylation of amines in water, which presents a more environmentally friendly approach. nih.gov A typical procedure involves reacting the amino group with di-tert-butyl dicarbonate under basic conditions to install the Boc group, with yields for this step often ranging from 80-90%.

The selection of specific reagents and conditions depends on factors such as the solubility of the starting material and the desired reaction rate. The following table summarizes common conditions for the Boc protection of amino groups.

| Reagent | Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile or Dichloromethane (DCM) | Room temperature, stirring for several hours. | wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide (NaOH) | Water / Dioxane or THF | 0°C to room temperature. | wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) | Dichloromethane (DCM) or THF | Room temperature. | nih.gov |

| Di-tert-butyl dicarbonate (Boc₂O) | None (Catalyst-free) | Water / Acetone | Room temperature, short reaction times. | nih.gov |

| Di-tert-butyl dicarbonate (Boc₂O) | Yttria-zirconia based Lewis acid | Acetonitrile (MeCN) | Room temperature to reflux, depending on substrate. | semanticscholar.org |

Optimization of Reaction Conditions and Yields in Laboratory and Scaled Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, both in laboratory-scale synthesis and during scale-up for larger production. Key parameters that are typically adjusted include reactant concentration, temperature, solvent, and the choice of catalyst or base. The goal is to find a balance that promotes the desired reaction pathway while minimizing side reactions and facilitating product isolation.

For the Boc protection step, optimization might involve screening different bases and solvents to improve the reaction rate and yield. For example, while a strong base might accelerate the reaction, it could also lead to undesired side reactions if other sensitive functional groups are present. The concentration of reactants is another critical factor; higher concentrations can increase the reaction rate but may also lead to solubility issues or increased formation of byproducts.

Temperature plays a significant role, as higher temperatures generally increase the reaction rate. However, for the introduction of the Boc group, which is thermally labile to some extent, excessive heat can cause decomposition of the product or Boc anhydride. Therefore, reactions are often run at or below room temperature. In some cases, conducting reactions under solvent-free conditions at elevated temperatures can dramatically improve yields and reduce waste. researchgate.net

The following table illustrates a hypothetical optimization study for the Boc protection of 6-amino-2-naphthoic acid, demonstrating how varying conditions can impact the final yield.

| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Et₃N (1.2) | DCM | 25 | 12 | 75 |

| 2 | DMAP (0.1), Et₃N (1.2) | DCM | 25 | 6 | 88 |

| 3 | NaOH (1.5) | Water/Dioxane (1:1) | 25 | 8 | 85 |

| 4 | DMAP (0.1), Et₃N (1.2) | Acetonitrile | 40 | 4 | 92 |

| 5 | K₂CO₃ (2.0) | DMF | 25 | 10 | 82 |

Modern Synthetic Techniques: Flow Chemistry and Continuous Processing Approaches

Modern synthetic methodologies such as flow chemistry and continuous processing offer significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, enhanced reaction control, and easier scalability. polimi.it These techniques are increasingly being adopted in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). polimi.itscispace.com

The synthesis of this compound, particularly the Boc protection step, is well-suited for adaptation to a continuous flow process. Boc protection is one of the most common reactions performed in pharmaceutical development and has been successfully translated to flow systems. nih.gov

In a potential flow setup, a solution of the starting material (6-amino-2-naphthoic acid) and a base in a suitable solvent would be pumped and mixed with a separate stream containing di-tert-butyl dicarbonate. thieme-connect.de This mixture would then pass through a heated or cooled reactor coil to allow the reaction to reach completion. The residence time in the reactor can be precisely controlled by adjusting the flow rate and the reactor volume, allowing for fine-tuning of the reaction conditions to maximize yield and minimize impurities. thieme-connect.de The ability to operate at elevated temperatures and pressures in a closed loop can significantly accelerate reaction rates. polimi.it

Advantages of applying flow chemistry to this synthesis include:

Increased Safety: Handling potentially hazardous reagents is safer in the small, contained volumes of a flow reactor.

Improved Consistency: Precise control over parameters like temperature, pressure, and stoichiometry leads to higher reproducibility between batches.

Efficient Optimization: Automated flow systems can screen a wide range of reaction conditions rapidly, accelerating the optimization process.

While specific literature on the continuous flow synthesis of this compound is not prominent, the principles and technologies are well-established for the key chemical transformation involved.

Reactivity and Post Synthetic Derivatization of 6 Tert Butoxycarbonylamino 2 Naphthoic Acid

Reactions at the Carboxyl Group: Amide and Ester Bond Formation

The carboxylic acid moiety is a primary site for derivatization, allowing for the formation of stable amide and ester linkages. These reactions are fundamental for integrating the naphthyl scaffold into larger molecules, such as peptides or fluorescent probes. acs.org

The formation of an amide bond from 6-(tert-butoxycarbonylamino)-2-naphthoic acid and a primary or secondary amine is a condensation reaction that typically requires the activation of the carboxylic acid. This is achieved using a variety of peptide coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. nih.gov

Common strategies involve the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like 1-Hydroxybenzotriazole (HOBt) or 4-(Dimethylamino)pyridine (DMAP). nih.gov The process begins with the reaction of the carboxylic acid with the coupling reagent to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine or, more efficiently, react with an additive like HOBt to form an activated ester, which subsequently reacts with the amine to yield the desired amide. nih.gov The use of additives can enhance reaction rates and suppress side reactions. A convenient protocol for the amide coupling of unreactive or electron-deficient amines involves using a combination of EDC, DMAP, and a catalytic amount of HOBt. nih.gov

| Reagent/System | Full Name | Typical Conditions | Notes |

|---|---|---|---|

| EDC / HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole | Inert solvent (e.g., DCM, DMF), room temperature | Widely used, minimizes racemization. |

| DCC / HOBt | N,N'-Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole | Inert solvent (e.g., DCM), room temperature | Forms insoluble dicyclohexylurea (DCU) byproduct. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Inert solvent (e.g., DMF), base (e.g., DIPEA) | Highly efficient, suitable for hindered amino acids. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Inert solvent (e.g., DMF), base (e.g., DIPEA) | Effective for solid-phase and solution-phase synthesis. |

Esterification of the carboxyl group can be achieved through several methods. Standard Fischer esterification, involving reaction with an alcohol under strong acid catalysis, is a common approach. Alternatively, coupling reagents similar to those used in amide synthesis can be employed. For instance, reacting the carboxylic acid with an alcohol in the presence of a carbodiimide and a catalyst like DMAP facilitates ester formation. researchgate.net The use of di-tert-butyl dicarbonate (B1257347) can also promote the esterification of carboxylic acids with alcohols. researchgate.net

Symmetrical anhydrides of aromatic carboxylic acids can be prepared by reacting an acyl chloride with the sodium salt of the corresponding carboxylic acid. acs.org A more direct method involves the use of a dehydrating agent. For example, naphthoic acids can be converted to their corresponding anhydrides in high yield by reacting them with oxalyl chloride in the presence of triphenylphosphine oxide. acs.org Unsymmetrical or mixed anhydrides can also be formed, which are often used as reactive intermediates in the synthesis of esters and amides. libretexts.org

Deprotection Strategies for the N-Boc Group: Generation of Free Amine

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. The deprotection of the Boc group from this compound yields the free amine, 6-amino-2-naphthoic acid, which is a key intermediate for further functionalization.

The most common method for Boc group cleavage is treatment with a strong acid. Reagents such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol, are frequently used.

The mechanism of acid-catalyzed deprotection involves the protonation of the carbonyl oxygen of the Boc group. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a transient carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. The tert-butyl cation is typically scavenged by the solvent or can be trapped by added nucleophiles to form isobutylene (B52900).

General Mechanism:

Protonation: R-NH-C(=O)O-tBu + H⁺ → R-NH-C(=O⁺H)O-tBu

Cleavage: R-NH-C(=O⁺H)O-tBu → R-NH-C(=O)OH + C(CH₃)₃⁺

Decarboxylation: R-NH-C(=O)OH → R-NH₂ + CO₂

This method is highly efficient but can be incompatible with other acid-sensitive functional groups within the molecule.

To overcome the limitations of strong acid deprotection, particularly in complex molecules with multiple acid-labile groups, several alternative methods have been developed. These methods offer greater functional group tolerance and milder reaction conditions.

Lewis acids, such as yttria-zirconia, have been shown to catalyze the t-butoxycarbonylation of amines and can be applied in deprotection strategies under specific conditions. semanticscholar.org Thermal deprotection is another option, though it may require high temperatures that could be detrimental to the substrate. For substrates sensitive to harsh acidic conditions, methods utilizing reagents like trimethylsilyl iodide (TMSI) followed by methanolysis provide a milder alternative.

| Method | Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Lewis Acid Catalysis | e.g., ZnBr₂, AlCl₃, TMSOTf | Aprotic solvent (e.g., DCM, MeCN) | High selectivity, mild conditions. |

| Neutral Conditions | Catalytic hydrogenation (for Cbz, not Boc), Thermolysis | High temperature, specific catalysts | Avoids acidic or basic reagents. |

| TMSI-Mediated | Trimethylsilyl iodide (TMSI), followed by MeOH | Inert solvent (e.g., CH₂Cl₂, CHCl₃) | Very mild, suitable for sensitive substrates. |

| Oxalyl Chloride | Oxalyl chloride in methanol | Room temperature | Mild, tolerates other acid-labile groups. |

Reactions at the Amino Group (Post-Deprotection): Further Functionalization

Once the Boc group is removed to generate 6-amino-2-naphthoic acid, the free aromatic amino group becomes available for a wide range of chemical transformations, enabling the synthesis of a diverse library of derivatives.

The amino group can undergo standard reactions such as acylation with acid chlorides or anhydrides to form new amides, or sulfonylation with sulfonyl chlorides to produce sulfonamides. Alkylation of the amino group, for instance, via reductive amination or reaction with alkyl halides, can introduce alkyl substituents. monash.edu Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form C-N bonds, linking the amino group to various aryl or heteroaryl moieties. buffalostate.edubuffalostate.edu

Furthermore, the aromatic amine can be converted into a diazonium salt through treatment with a nitroso source like sodium nitrite under acidic conditions. google.com This diazonium intermediate is highly versatile and can be subjected to Sandmeyer-type reactions to introduce a variety of substituents onto the naphthalene (B1677914) ring, including halogens (e.g., -Br, -Cl), cyano (-CN), and hydroxyl (-OH) groups. google.com This pathway significantly expands the synthetic possibilities for creating complex, functionalized naphthalene derivatives from 6-amino-2-naphthoic acid.

Acylation and Alkylation Reactions for Amine Functionalization

The amine functionality at the C6 position of the naphthalene ring is a key site for derivatization. However, in its Boc-protected form, the nitrogen atom is significantly less nucleophilic, effectively preventing direct acylation or alkylation. Therefore, functionalization at this position typically proceeds via a two-step sequence: deprotection followed by the desired modification.

Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to yield the free amine, 6-amino-2-naphthoic acid.

Acylation: The resulting primary amine is a versatile nucleophile for forming amide bonds. It can be readily acylated using various reagents, such as acyl chlorides or acid anhydrides, in the presence of a base to neutralize the generated acid. This reaction is fundamental for linking the naphthoic acid moiety to other molecules, including peptides or linker units.

Alkylation: N-alkylation of the deprotected 6-amino-2-naphthoic acid can be achieved using alkyl halides. However, this reaction can sometimes suffer from poor selectivity, leading to mixtures of mono- and di-alkylated products. A more controlled method is reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, which is subsequently reduced with an agent like sodium cyanoborohydride to the desired N-alkylated product. chimia.ch This approach allows for the introduction of a wide variety of alkyl groups with high selectivity.

Table 1: Representative Amine Functionalization Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Deprotection | Trifluoroacetic Acid (TFA) | Primary Amine |

| Acylation | Acyl Chloride, Base | N-Acyl Derivative |

| Reductive Amination | Aldehyde, NaCNBH₃ | N-Alkyl Derivative |

Formation of Ureas and Thioureas for Linker Integration

The synthesis of urea and thiourea derivatives from 6-amino-2-naphthoic acid is a valuable strategy for creating rigid and well-defined molecular linkers. These functional groups are often found in bioactive compounds and supramolecular structures. Similar to acylation, this process requires the initial deprotection of the Boc group.

Urea Formation: The free amine of 6-amino-2-naphthoic acid reacts readily with isocyanates (R-N=C=O) to form N,N'-disubstituted ureas. This reaction is typically rapid and proceeds under mild conditions, making it a highly efficient method for conjugation. nih.gov Alternatively, safer phosgene equivalents like N,N'-carbonyldiimidazole (CDI) can be used to first activate the amine, which then reacts with another amine to form the urea linkage. nih.gov

Thiourea Formation: Analogously, thioureas are synthesized by reacting the deprotected amine with isothiocyanates (R-N=C=S). analis.com.myorganic-chemistry.org These reactions are also generally efficient and provide direct access to thiourea derivatives, which are structurally similar to ureas but possess different electronic and hydrogen-bonding properties. wikipedia.org

Table 2: Urea and Thiourea Synthesis

| Target Moiety | Reagent | General Structure |

|---|---|---|

| Urea | Isocyanate (R-NCO) | Naphthyl-NH-C(O)-NH-R |

| Thiourea | Isothiocyanate (R-NCS) | Naphthyl-NH-C(S)-NH-R |

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Core

Functionalization of the aromatic naphthalene core itself provides another avenue for structural diversification. The regiochemical outcome of these substitutions is heavily influenced by the electronic properties and directing effects of the existing carboxylic acid and Boc-amino substituents.

Directed Metalation and Lithiation Strategies for Naphthalene Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation and subsequent functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, such as n-butyllithium or sec-butyllithium, directing deprotonation to a nearby ortho-position. baranlab.org

In this compound, both the carboxylate (formed in situ by deprotonation with the organolithium base) and the Boc-amino group can function as DMGs.

Carboxylate DMG: The carboxylate group at the C2 position would direct lithiation to the C1 and C3 positions of the naphthalene ring.

Boc-amino DMG: The carbamate (B1207046) group at the C6 position would direct lithiation to the C5 and C7 positions.

The ultimate site of lithiation depends on the relative directing power of these groups, the specific organolithium reagent used, and the reaction conditions (e.g., temperature, additives like TMEDA). baranlab.orgunblog.fr This competition allows for tunable regioselectivity. Once the aryllithium intermediate is formed, it can be quenched with a variety of electrophiles (e.g., alkyl halides, aldehydes, CO₂, silyl chlorides) to install a new substituent at a specific position on the naphthalene core.

Palladium-Catalyzed Cross-Coupling Reactions at the Naphthalene Moiety (e.g., Suzuki-Miyaura coupling with boronic acid derivatives)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools for forming carbon-carbon bonds. libretexts.orgresearchgate.net To utilize this chemistry, an appropriate handle, typically a halide (Br, I) or a triflate, must be present on the naphthalene ring.

A common strategy involves converting the amine of 6-amino-2-naphthoic acid into a leaving group. For instance, after Boc deprotection, the resulting primary amine can undergo a Sandmeyer-type reaction. Diazotization with a nitroso source followed by treatment with a copper(I) halide (e.g., CuBr) can install a bromine atom at the C6 position, yielding 6-bromo-2-naphthoic acid. google.com

This halogenated naphthalene is an excellent substrate for Suzuki-Miyaura coupling. In a typical reaction, the bromo-derivative is reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system. nih.govscispace.com This reaction facilitates the formation of a new C-C bond at the C6 position, enabling the synthesis of a diverse array of biaryl and styrenyl derivatives.

Table 3: Example Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst/Base | Product Type |

|---|---|---|---|

| 6-Bromo-2-naphthoic acid derivative | Arylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | 6-Aryl-2-naphthoic acid derivative |

Chemo- and Regioselectivity in Complex Molecular Transformations

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity crucial considerations in multi-step syntheses. The differential reactivity and stability of the functional groups under various conditions allow for their selective manipulation.

Chemoselectivity:

Amine vs. Carboxylic Acid: The Boc protecting group is stable to many conditions used to modify the carboxylic acid, such as esterification or amidation (e.g., using coupling agents like EDC/HOBt). Conversely, the Boc group can be selectively removed with strong acid without affecting an ester or amide at the C2 position.

Naphthalene Core vs. Functional Groups: Reactions on the naphthalene core, such as lithiation, require highly basic conditions that will first deprotonate the carboxylic acid and may potentially interact with the Boc-carbonyl group. The choice of reagents and conditions is critical to favor aromatic C-H activation over side reactions.

Regioselectivity: As discussed previously, the functionalization of the naphthalene ring is governed by the directing effects of the substituents.

Directed Metalation: The regiochemical outcome of lithiation is a result of the competition between the carboxylate and Boc-amino directing groups, offering pathways to functionalize either the C1/C3 or C5/C7 positions based on the chosen reaction parameters. unblog.fr

Electrophilic Aromatic Substitution: While less common on such a deactivated ring system, any potential electrophilic substitution would also be directed by the existing groups. The Boc-amino group is an ortho-, para-director (directing to C5 and C7), while the carboxylic acid is a meta-director (directing to C5 and C7 relative to its position). The combined influence strongly favors substitution at the C5 and C7 positions.

By carefully selecting protecting groups, reagents, and reaction sequences, chemists can precisely control the modification of this compound, enabling the synthesis of complex and highly functionalized naphthalene-based structures.

In Advanced Organic Synthesis and Pre-clinical Medicinal Chemistry Research

The unique structural features of this compound have positioned it as a valuable starting material and intermediate in the synthesis of novel organic molecules with potential therapeutic applications.

Design and Synthesis of Conformationally Restricted Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with improved stability and bioavailability. A key strategy in their design is the introduction of conformational constraints to lock the molecule into a bioactive conformation. The rigid naphthalene scaffold of this compound makes it an excellent building block for creating such constraints.

By incorporating this non-canonical amino acid into a peptide sequence, researchers can restrict the rotational freedom of the peptide backbone. This is particularly useful in mimicking beta-turns and other secondary structures that are often crucial for biological activity. The synthesis involves standard solid-phase or solution-phase peptide coupling methods, where the carboxylic acid group of the naphthoic acid is activated and reacted with the free amino group of a growing peptide chain. Subsequent removal of the Boc protecting group under acidic conditions reveals the amino functionality for further chain elongation. The resulting peptidomimetics, containing the rigid naphthyl group, exhibit a well-defined three-dimensional structure, which is essential for high-affinity binding to biological targets.

Incorporation into Non-Peptide Scaffolds for Target Ligand Discovery

The naphthalene moiety is a well-established pharmacophore found in numerous approved drugs. Its lipophilic nature and ability to participate in π-stacking interactions make it a privileged scaffold for the design of ligands that target a wide range of biological macromolecules, including enzymes and receptors. This compound serves as a versatile starting point for the synthesis of diverse non-peptide scaffolds.

The carboxylic acid and the protected amino group provide two orthogonal handles for chemical modification. For instance, the carboxylic acid can be converted into amides, esters, or ketones, while the deprotected amine can be acylated, alkylated, or used in the formation of heterocyclic rings. This allows for the systematic exploration of the chemical space around the naphthalene core to optimize interactions with a specific biological target. The rigid nature of the naphthalene scaffold helps in pre-organizing the appended functional groups in a defined spatial arrangement, which can lead to higher binding affinities and selectivities.

| Functional Group Modification | Potential Application |

| Amide formation at the carboxylic acid | Introduction of diverse substituents for SAR studies |

| Alkylation of the deprotected amine | Modulation of basicity and steric properties |

| Conversion to heterocyclic systems | Creation of novel, rigid three-dimensional scaffolds |

Development of Fluorescent Molecular Probes and Tags Utilizing the Naphthalene Fluorophore

Naphthalene and its derivatives are known for their intrinsic fluorescence properties. The emission characteristics of the naphthalene fluorophore are sensitive to the nature and position of substituents on the aromatic ring. This property is exploited in the development of fluorescent molecular probes and tags for biological imaging and sensing applications.

This compound is a valuable precursor for the synthesis of such probes. The amino group at the 6-position and the carboxylic acid at the 2-position can significantly influence the fluorescence quantum yield and emission wavelength through an intramolecular charge transfer (ICT) mechanism. The amino group acts as an electron donor, while the carboxylic acid or its derivatives can act as an electron acceptor. Modification of these groups allows for the fine-tuning of the probe's photophysical properties. For instance, converting the carboxylic acid to an ester or amide can shift the emission wavelength. The deprotected amino group can be functionalized with specific recognition elements (e.g., ligands for a particular protein) to create targeted fluorescent probes. These probes can then be used to visualize the distribution and dynamics of their targets in living cells with high sensitivity.

| Naphthalene Derivative | Fluorescence Property | Application |

| 6-Amino-2-naphthoic acid | Environment-sensitive fluorescence | Sensing changes in local polarity |

| N-Acylated 6-amino-2-naphthoate esters | Tunable emission wavelengths | Fluorescent labeling of biomolecules |

Synthesis of Rigid Scaffolds for Chemical Biology and Early-Stage Drug Discovery Libraries

The development of diverse chemical libraries is a cornerstone of modern drug discovery. Rigid scaffolds are particularly sought after as they reduce the entropic penalty upon binding to a target, potentially leading to higher affinity ligands. The naphthalene core of this compound provides an excellent starting point for the construction of such rigid scaffolds.

Using combinatorial chemistry approaches, the two functional groups of this building block can be elaborated with a wide variety of chemical moieties. This allows for the rapid generation of a library of compounds with diverse three-dimensional shapes and functionalities. The Boc-protected amine and the carboxylic acid allow for a divergent synthetic strategy, where a common intermediate is used to produce a multitude of final products. These libraries can then be screened against various biological targets to identify hit compounds, which can be further optimized into lead candidates for drug development.

Role as an Intermediate in Inhibitor Synthesis (e.g., NAAA inhibition studies)

N-acylethanolamine acid amidase (NAAA) is a cysteine hydrolase that plays a key role in the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA). Inhibition of NAAA is therefore a promising therapeutic strategy for the treatment of pain and inflammation.

While a direct synthesis of a NAAA inhibitor from this compound has not been explicitly reported, its structural features make it a highly relevant intermediate for the synthesis of potential NAAA inhibitors. The structure-activity relationship (SAR) studies of known NAAA inhibitors often highlight the importance of a lipophilic aromatic group. The naphthalene scaffold can effectively serve this purpose. The amino and carboxylic acid functionalities of 6-amino-2-naphthoic acid (obtained after deprotection) provide the necessary handles to introduce other key pharmacophoric features, such as long alkyl chains or specific polar head groups, that are known to interact with the active site of NAAA. Therefore, this compound represents a valuable starting material for the design and synthesis of novel classes of NAAA inhibitors with a naphthalene core.

In Supramolecular Chemistry and Advanced Materials Science Research

The rigid and planar structure of the naphthalene core, combined with its ability to engage in π-π stacking interactions, makes this compound and its derivatives attractive building blocks for the construction of well-defined supramolecular assemblies and advanced functional materials.

The directional hydrogen bonding capabilities of the carboxylic acid and amino groups, once deprotected, can be utilized to guide the self-assembly of molecules into ordered structures such as liquid crystals and organogels. For instance, derivatives of 6-amino-2-naphthoic acid have been shown to exhibit liquid crystalline properties, where the molecules align in a specific orientation over a certain temperature range. researchgate.net

Furthermore, the carboxylic acid and amino functionalities make this compound a suitable organic linker for the synthesis of metal-organic frameworks (MOFs). MOFs are porous crystalline materials constructed from metal ions or clusters connected by organic ligands. By carefully selecting the metal center and the organic linker, it is possible to create materials with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. The naphthalene-based linker can introduce photophysical properties into the MOF, leading to materials with interesting optical or electronic behavior.

| Application Area | Key Structural Feature | Resulting Property |

| Liquid Crystals | Rigid, anisotropic molecular shape | Ordered molecular alignment |

| Metal-Organic Frameworks | Dicarboxylate or aminocarboxylate functionality | Porous crystalline structure |

This compound: A Versatile Synthetic Building Block in Academic Research

New York, NY - this compound, a bifunctional naphthalene derivative, is gaining significant attention within the academic research community. Its unique structural features, combining a rigid naphthalene core with a protected amine and a carboxylic acid group, make it a highly versatile building block in supramolecular chemistry, materials science, and catalysis. This article explores its diverse applications, focusing on its role in the construction of complex molecular architectures and functional materials.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research of 6 Tert Butoxycarbonylamino 2 Naphthoic Acid and Its Derivatives

High-Resolution Mass Spectrometry (HRMS, ESI-MS) for Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 6-(Tert-butoxycarbonylamino)-2-naphthoic acid. Techniques such as Electrospray Ionization (ESI) allow for the gentle ionization of the molecule, typically forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. The high resolving power of HRMS analyzers (e.g., Orbitrap or TOF) enables the determination of the compound's elemental composition by providing highly accurate mass measurements, which serve to confirm the product's identity and purity. nih.govbeilstein-journals.org

In synthetic chemistry, ESI-MS is frequently used to monitor the progress of reactions. For instance, during the synthesis of this compound from its precursor, 6-amino-2-naphthoic acid, researchers can track the disappearance of the starting material's ion and the appearance of the product's ion in real-time.

Tandem mass spectrometry (MS/MS) experiments can further confirm the structure by inducing fragmentation of the parent ion. For this compound, characteristic fragmentation patterns involve the tert-butoxycarbonyl (Boc) protecting group. nih.gov Common fragmentation pathways include the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). nih.gov These distinct fragmentation patterns provide definitive structural confirmation.

| Ion | Formula | Calculated m/z | Description |

| [M-H]⁻ | C₁₆H₁₆NO₄⁻ | 286.1085 | Deprotonated parent molecule |

| [M+H]⁺ | C₁₆H₁₈NO₄⁺ | 288.1230 | Protonated parent molecule |

| [M+Na]⁺ | C₁₆H₁₇NNaO₄⁺ | 310.1050 | Sodium adduct |

| [M-C₄H₈+H]⁺ | C₁₂H₁₀NO₄⁺ | 232.0604 | Loss of isobutylene from the Boc group |

| [M-C₅H₈O₂+H]⁺ | C₁₁H₁₀NO₂⁺ | 188.0706 | Loss of the Boc group (cleavage at N-C bond) |

Table 1: Predicted HRMS data for this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1D and 2D NMR, solid-state NMR for polymorphs)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound in solution. researchgate.net One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide essential information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the naphthalene (B1677914) ring, the N-H proton of the carbamate (B1207046), and the highly shielded singlet for the nine equivalent protons of the tert-butyl group. The ¹³C NMR spectrum would display signals for the carboxylic acid carbon, the carbamate carbonyl carbon, the quaternary carbon of the tert-butyl group, and the distinct carbons of the naphthalene core. bmrb.io

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing connectivity.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, which is essential for assigning the protons on the naphthalene ring system. bmrb.io

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. bmrb.io This is particularly useful for confirming the positions of the substituents on the naphthalene ring, by observing correlations from the N-H proton to nearby ring carbons and from aromatic protons to the carboxylic carbon. nih.gov

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthalene Ring | 7.0 - 8.5 | 110 - 140 |

| Carboxylic Acid (COOH) | ~12-13 | ~170 |

| Carbamate (NH) | ~9-10 | - |

| Carbamate (C=O) | - | ~153 |

| Tert-butyl (CH₃) | ~1.5 | ~28 |

| Tert-butyl (quaternary C) | - | ~80 |

Table 2: Predicted ¹H and ¹³C NMR chemical shifts for this compound in a solvent like DMSO-d₆. Actual values may vary.

For studying the compound in the solid state, solid-state NMR (ssNMR) is employed. This technique is highly sensitive to the local environment and can distinguish between different crystalline forms, or polymorphs, which may have distinct physical properties.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography provides unparalleled, definitive information about the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise spatial arrangement of atoms, bond lengths, bond angles, and torsional angles.

For a derivative of this compound, a crystal structure analysis would confirm the planarity of the naphthalene ring system and reveal the conformation of the Boc-amino and carboxylic acid groups relative to the ring. nih.gov Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. For example, the crystal structure of the parent compound, 6-amino-2-naphthoic acid, shows that molecules form dimers through O—H⋯O hydrogen bonds involving the carboxylic acid groups. researchgate.net The introduction of the bulky Boc group would significantly influence this packing arrangement.

In cases where chiral derivatives are synthesized, X-ray crystallography is the gold standard for determining the absolute stereochemistry, provided that a suitable single crystal can be grown and measured.

| Parameter | Example Data from a Related Naphthalimide Derivative nih.gov |

| Formula | C₂₃H₂₆N₂O₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.1681 (13) |

| b (Å) | 15.427 (4) |

| c (Å) | 13.426 (3) |

| β (°) | 91.491 (5) |

| V (ų) | 1070.1 (5) |

Table 3: Example crystallographic data for a complex molecule containing both Boc and naphthalimide moieties, illustrating the type of information obtained.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Research Contexts

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a rapid and non-destructive method used to identify functional groups within a molecule. mdpi.comnih.gov These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes. nih.gov IR and Raman are often considered complementary.

For this compound, IR spectroscopy would clearly show characteristic absorption bands:

A broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹).

An N-H stretch from the carbamate group (~3300 cm⁻¹).

Two distinct C=O stretching bands: one for the carboxylic acid (~1700 cm⁻¹) and one for the carbamate (~1720 cm⁻¹).

C-O stretching and N-H bending vibrations in the 1500-1000 cm⁻¹ region.

Aromatic C=C and C-H vibrations. nih.gov

Raman spectroscopy is particularly useful for observing symmetric, non-polar bonds. researchgate.net The symmetric vibrations of the naphthalene ring would be prominent in the Raman spectrum. researchgate.net Comparing the experimental spectra with those predicted from density functional theory (DFT) calculations can aid in the precise assignment of vibrational modes. nih.govresearchgate.net

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | ~1700 (strong) | Moderate |

| Carbamate | N-H stretch | ~3300 (sharp) | Moderate |

| Carbamate | C=O stretch | ~1720 (strong) | Moderate |

| Naphthalene Ring | C=C stretch | 1600-1450 | Strong |

| Naphthalene Ring | C-H stretch (aromatic) | 3100-3000 | Strong |

Table 4: Key vibrational frequencies for this compound.

Chiroptical Methods (e.g., Circular Dichroism) for Chiral Derivatives and Conformational Studies

While this compound itself is achiral, its chiral derivatives are excellent candidates for analysis by chiroptical methods such as Circular Dichroism (CD) spectroscopy. CD measures the differential absorption of left and right circularly polarized light, which is only observed for chiral molecules.

If, for example, the carboxylic acid is coupled with a chiral amine or alcohol, the resulting amide or ester derivative becomes chiral. The CD spectrum of such a derivative would be sensitive to the absolute configuration of the newly introduced stereocenter. The naphthalene moiety acts as a chromophore, and its electronic transitions will give rise to a CD signal (an induced CD) whose sign and intensity are dictated by its spatial relationship with the chiral center. nih.gov

Furthermore, CD spectroscopy is a powerful tool for studying the solution-phase conformation of molecules. escholarship.org The observed CD spectrum is an average of all conformations present in solution. By comparing experimental spectra with those predicted by time-dependent density functional theory (TD-DFT) calculations for different possible conformations, researchers can gain insight into the preferred molecular shape and the influence of substituents, like the NHBoc group, on the chiroptical properties of an aromatic system. arxiv.org

Future Research Directions and Emerging Applications of Naphthoic Acid Derivatives

Development of Novel and Sustainable Synthetic Pathways to Naphthoic Acid Scaffolds

The synthesis of naphthoic acid derivatives is continuously evolving towards more efficient and environmentally benign processes. Traditional methods often rely on multi-step sequences that can be resource-intensive. Emerging research focuses on developing novel synthetic routes that offer higher yields, reduced waste, and greater atom economy.

One promising approach involves the direct carboxylation of naphthalene (B1677914) precursors using carbon dioxide (CO2) as a renewable C1 feedstock. This strategy aligns with the principles of green chemistry by utilizing a greenhouse gas as a raw material. While not yet specifically demonstrated for 6-(Tert-butoxycarbonylamino)-2-naphthoic acid, the development of catalytic systems that can selectively carboxylate functionalized naphthalenes is an active area of investigation.

Another innovative avenue is the use of flow chemistry. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety profiles. The synthesis of Boc-protected compounds, in particular, can benefit from the enhanced efficiency of flow processes, minimizing the risk of side reactions like deprotection. The application of flow chemistry to the multi-step synthesis of 6-amino-2-naphthoic acid and its subsequent Boc-protection could significantly streamline its production.

Biocatalysis also presents a sustainable alternative for the synthesis of key intermediates. The enzymatic synthesis of amino acids and their derivatives is a rapidly advancing field. The development of specific enzymes for the amination of naphthoic acid precursors or the enantioselective synthesis of related chiral building blocks could provide a greener route to compounds like 6-amino-2-naphthoic acid, the direct precursor to the title compound.

| Synthetic Approach | Potential Advantages | Relevance to this compound |

| Direct Carboxylation with CO2 | Utilization of a renewable feedstock, improved atom economy. | A sustainable route to the naphthoic acid core. |

| Flow Chemistry | Enhanced reaction control, improved safety, scalability. | Efficient and scalable synthesis of the final compound and its precursors. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Green synthesis of the 6-amino-2-naphthoic acid precursor. |

Exploration of New Functionalization Strategies for Tailored Properties and Applications

The ability to precisely modify the naphthoic acid scaffold is crucial for fine-tuning its properties for specific applications. Modern synthetic chemistry offers a powerful toolkit for the selective introduction of functional groups onto the naphthalene ring system.

A key area of development is the catalytic C-H functionalization. This approach allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. For a molecule like this compound, C-H activation could enable the introduction of substituents at various positions on the naphthalene ring, leading to a diverse library of derivatives. The directing effect of the existing carboxyl and Boc-amino groups could be exploited to achieve high regioselectivity in these transformations.

Furthermore, the carboxylic acid and the Boc-protected amine serve as versatile handles for a wide range of chemical modifications. The carboxylic acid can be converted into esters, amides, or other functional groups, while the Boc-group can be removed to liberate the free amine for further derivatization, such as in peptide synthesis. This dual functionality allows for the construction of complex molecules with tailored biological or material properties.

| Functionalization Strategy | Description | Potential Application for this compound Derivatives |

| Catalytic C-H Functionalization | Direct conversion of C-H bonds to new functional groups. | Generation of a diverse library of substituted naphthoic acids for screening. |

| Carboxylic Acid Derivatization | Conversion to amides, esters, etc. | Creation of prodrugs, bioconjugates, or polymer building blocks. |

| Amine Deprotection and Derivatization | Removal of the Boc group followed by reaction of the free amine. | Synthesis of peptides, peptidomimetics, and other biologically active molecules. |

Integration into Advanced Materials for Bio-Interfacing Technologies and Nanoscience

The unique photophysical and chemical properties of the naphthalene ring system make naphthoic acid derivatives attractive building blocks for advanced materials. Their integration into polymers, metal-organic frameworks (MOFs), and nanoparticles is an expanding area of research with potential applications in bio-interfacing technologies and nanoscience.

The carboxylic acid functionality of this compound allows it to be used as a ligand for the construction of MOFs. MOFs are crystalline materials with well-defined pores that can be used for gas storage, separation, and catalysis. By incorporating functionalized naphthoic acids into MOFs, it is possible to create materials with tailored properties, such as specific recognition sites for biological molecules.

In the realm of polymers, naphthoic acid derivatives can be incorporated as monomers to impart specific properties such as fluorescence, thermal stability, or biocompatibility. The Boc-protected amine can be deprotected post-polymerization to allow for the attachment of biomolecules, creating functional materials for biosensors or drug delivery systems.

Furthermore, the derivatization of this compound can lead to molecules with interesting liquid crystalline properties, which are essential for the development of displays and other optoelectronic devices.

Role in Green Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly guiding the development of new chemical processes. For a versatile building block like this compound, the adoption of sustainable methodologies is crucial for its long-term utility.

The development of catalytic and solvent-free reaction conditions for the synthesis and functionalization of naphthoic acid derivatives is a key focus. The use of water as a solvent, where possible, and the replacement of hazardous reagents with more environmentally benign alternatives are important considerations. For instance, the use of greener coupling reagents for amide bond formation in peptide synthesis utilizing 6-(amino)-2-naphthoic acid (after deprotection) is an active area of research.

High-Throughput Synthesis and Screening Applications in Early-Stage Research and Chemical Space Exploration

The exploration of the vast chemical space accessible from the this compound scaffold can be accelerated through the use of high-throughput synthesis and screening techniques. These approaches allow for the rapid generation and evaluation of large libraries of compounds, facilitating the discovery of new molecules with desired biological activities or material properties.

Combinatorial chemistry, coupled with automated synthesis platforms, can be employed to create diverse libraries of naphthoic acid derivatives by systematically varying the substituents on the naphthalene ring and modifying the carboxylic acid and amino groups. These libraries can then be screened using high-throughput assays to identify hits for various therapeutic targets or material applications.

The development of robust and miniaturized screening platforms is essential for the efficient evaluation of these compound libraries. Cell-based assays, biochemical assays, and materials characterization techniques can all be adapted for high-throughput formats. This integrated approach of high-throughput synthesis and screening is a powerful engine for innovation in drug discovery and materials science, enabling the rapid exploration of the structure-activity relationships of naphthoic acid derivatives.

Q & A

Q. What are the standard synthetic routes for preparing 6-(tert-butoxycarbonylamino)-2-naphthoic acid?

The synthesis typically involves functionalizing 2-naphthoic acid derivatives. A common approach includes:

- Bromination : Introducing bromine at position 6 of 2-naphthoic acid using β-naphthaaldehyde-2-bromide, triethyl phosphite, and CuCl in ethanol, yielding 6-bromo-2-naphthoic acid .

- Boc Protection : Reacting the amino group (introduced via substitution or reduction) with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP, DMF) to install the Boc group.

- Purification : Acid-base extraction or recrystallization from methanol/water mixtures to isolate the product.

Key Data :

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| Bromination | β-naphthaaldehyde-2-bromide, CuCl/EtOH | 6-bromo-2-naphthoic acid | 65–75 |

| Boc Protection | Boc₂O, DMAP, DMF | Boc-protected intermediate | 80–90 |

Q. How is the compound characterized to confirm structural integrity?

Methodological characterization includes:

- NMR Spectroscopy : H and C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl) and naphthalene protons (δ 7.2–8.5 ppm) .

- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>95%) .

- Mass Spectrometry : ESI-MS for molecular ion confirmation ([M+H] expected at m/z 317.3) .

Q. What are the recommended storage conditions to ensure stability?

- Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of the Boc group.

- Use desiccants (e.g., silica gel) to avoid moisture-induced degradation .

Q. How can researchers mitigate low yields during Boc protection?

- Optimize reaction time and temperature (e.g., 0–25°C for 12–24 hours).

- Use a 1.2–1.5 molar excess of Boc anhydride to ensure complete reaction .

- Monitor by TLC (eluent: ethyl acetate/hexane 3:7, UV visualization).

Q. What solvents are compatible for recrystallization?

- Preferred : Methanol/water (7:3) or ethanol/water (8:2) due to moderate polarity and high solubility at elevated temperatures .

- Avoid DCM or THF, which may co-solubilize impurities.

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for Boc protection?

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. For example, ICReDD’s workflow combines computation and experimental data to narrow optimal conditions (e.g., solvent, catalyst) .

- Factorial Design : Systematically vary parameters (temperature, reagent ratio, solvent) to identify critical factors. For example, a 2 factorial design can reduce experimental runs by 50% while maximizing yield .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Cross-Validation : Compare with structurally similar compounds (e.g., 6-hydroxy-2-naphthoic acid, where hydroxyl vs. Boc-amino groups alter electronic environments) .

- 2D NMR : Utilize HSQC or HMBC to assign ambiguous peaks, especially in crowded aromatic regions.

- Side Reaction Analysis : Check for deprotection (e.g., Boc cleavage under acidic conditions) or oxidation byproducts .

Q. What strategies improve regioselectivity during functionalization of the naphthalene ring?

- Directing Groups : Install temporary groups (e.g., sulfonic acid at position 1) to steer electrophilic substitution to position 6.

- Metal Catalysis : Use Pd-catalyzed C–H activation (e.g., with pyridine ligands) for selective amination .

Q. How does the Boc group influence the compound’s reactivity in downstream applications?

Q. What advanced analytical techniques validate batch-to-batch consistency?

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and packing.

- TGA/DSC : Assess thermal stability (decomposition >200°C expected for Boc-protected compounds) .

- ICP-MS : Detect trace metal impurities (e.g., Cu from synthesis steps) with limits <1 ppm .

Data Contradiction Analysis Example

Scenario : Inconsistent Boc-deprotection yields (50% vs. 85%) across batches.

Methodological Resolution :

Check moisture levels in TFA (anhydrous vs. wet conditions alter reaction kinetics).

Analyze reaction time : Prolonged exposure (>2 hours) may degrade the naphthalene core.

Verify temperature control : Exothermic Boc cleavage requires cooling (0–5°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。